molecular formula C15H11FN2O2S3 B6171307 2-({6-[3-fluoro-4-(methylsulfanyl)phenyl]thieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetic acid CAS No. 2742661-27-2

2-({6-[3-fluoro-4-(methylsulfanyl)phenyl]thieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetic acid

Cat. No. B6171307
CAS RN: 2742661-27-2
M. Wt: 366.5
InChI Key:
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Description

2-({6-[3-fluoro-4-(methylsulfanyl)phenyl]thieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetic acid is a useful research compound. Its molecular formula is C15H11FN2O2S3 and its molecular weight is 366.5. The purity is usually 95.
BenchChem offers high-quality 2-({6-[3-fluoro-4-(methylsulfanyl)phenyl]thieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-({6-[3-fluoro-4-(methylsulfanyl)phenyl]thieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-({6-[3-fluoro-4-(methylsulfanyl)phenyl]thieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetic acid involves the introduction of a thieno[2,3-d]pyrimidine ring system with a fluoro and methylsulfanyl substituent, followed by the addition of a sulfanylacetic acid group.", "Starting Materials": [ "2-chloro-3-nitropyridine", "3-fluoro-4-(methylsulfanyl)aniline", "2-bromo-5-chlorothiophene", "sodium hydride", "sodium borohydride", "acetic anhydride", "thionyl chloride", "sodium sulfide", "sodium hydroxide", "hydrochloric acid", "ethanol", "water" ], "Reaction": [ "Step 1: Nitration of 2-chloro-3-nitropyridine with nitric acid and sulfuric acid to form 2-chloro-3-nitro-5-nitropyridine.", "Step 2: Reduction of 2-chloro-3-nitro-5-nitropyridine with sodium borohydride to form 2-chloro-3-amino-5-nitropyridine.", "Step 3: Coupling of 2-chloro-3-amino-5-nitropyridine with 3-fluoro-4-(methylsulfanyl)aniline in the presence of sodium hydride to form 6-(3-fluoro-4-(methylsulfanyl)phenyl)-2-chloro-3-(4-methylsulfanyl)pyrimidin-4-amine.", "Step 4: Cyclization of 6-(3-fluoro-4-(methylsulfanyl)phenyl)-2-chloro-3-(4-methylsulfanyl)pyrimidin-4-amine with 2-bromo-5-chlorothiophene in the presence of potassium carbonate to form 2-({6-[3-fluoro-4-(methylsulfanyl)phenyl]thieno[2,3-d]pyrimidin-4-yl}thio)aniline.", "Step 5: Sulfonation of 2-({6-[3-fluoro-4-(methylsulfanyl)phenyl]thieno[2,3-d]pyrimidin-4-yl}thio)aniline with thionyl chloride and sodium sulfide to form 2-({6-[3-fluoro-4-(methylsulfanyl)phenyl]thieno[2,3-d]pyrimidin-4-yl}sulfanyl)aniline.", "Step 6: Hydrolysis of 2-({6-[3-fluoro-4-(methylsulfanyl)phenyl]thieno[2,3-d]pyrimidin-4-yl}sulfanyl)aniline with sodium hydroxide to form 2-({6-[3-fluoro-4-(methylsulfanyl)phenyl]thieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetic acid.", "Step 7: Purification of the final product by recrystallization from ethanol and water." ] }

CAS RN

2742661-27-2

Product Name

2-({6-[3-fluoro-4-(methylsulfanyl)phenyl]thieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetic acid

Molecular Formula

C15H11FN2O2S3

Molecular Weight

366.5

Purity

95

Origin of Product

United States

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